molecular formula C15H31N6O10P3 B12419688 Tenofovir diphosphate triethylamine

Tenofovir diphosphate triethylamine

Cat. No.: B12419688
M. Wt: 548.36 g/mol
InChI Key: SHPQIISMXAPZDX-FYZOBXCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate triethylamine involves the phosphorylation of tenofovir. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is often produced in bulk quantities for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Tenofovir diphosphate triethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various phosphoric acid derivatives, while substitution reactions can yield different phosphate esters .

Scientific Research Applications

Tenofovir diphosphate triethylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tenofovir diphosphate triethylamine involves its incorporation into the viral DNA by HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus . The compound targets the reverse transcriptase enzyme and interferes with its normal function, thereby reducing viral load in infected individuals .

Comparison with Similar Compounds

  • Tenofovir disoproxil fumarate
  • Tenofovir alafenamide
  • Adefovir dipivoxil

Comparison: Tenofovir diphosphate triethylamine is unique in its specific inhibition of DNA polymerases and its role as a substrate for HIV reverse transcriptase. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, it has different pharmacokinetic properties and may offer distinct advantages in terms of efficacy and safety . Adefovir dipivoxil, another similar compound, is also used in antiviral therapy but has a different mechanism of action and pharmacological profile .

Properties

Molecular Formula

C15H31N6O10P3

Molecular Weight

548.36 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C9H16N5O10P3.C6H15N/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;1-4-7(5-2)6-3/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);4-6H2,1-3H3/t6-;/m1./s1

InChI Key

SHPQIISMXAPZDX-FYZOBXCZSA-N

Isomeric SMILES

CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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